molecular formula C9H11ClFNO B1313901 Ethyl 4-fluorobenzimidate hydrochloride CAS No. 4278-01-7

Ethyl 4-fluorobenzimidate hydrochloride

Cat. No. B1313901
CAS RN: 4278-01-7
M. Wt: 203.64 g/mol
InChI Key: PFVAKNXFKFZGLQ-UHFFFAOYSA-N
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Patent
US05948785

Procedure details

Ethyl 4-fluorobenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, 4-fluorobenzonitrile (50.8 g, 0.407 mol) was treated with hydrogen chloride in ethanol (500 mL) to give 82.1 g (99%) of the target compound as colorless crystals.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[ClH:10].[CH2:11]([OH:13])[CH3:12]>>[ClH:10].[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[NH:7])[O:13][CH2:11][CH3:12])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50.8 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=CC=C(C(OCC)=N)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 82.1 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.